3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide
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Overview
Description
3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the chlorofluorophenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF). The final step usually involves the coupling of the spiro intermediate with a propanamide derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process might involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorofluorophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of 3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide shares structural similarities with other spirocyclic compounds, such as spiroindolines and spirooxindoles.
Other similar compounds: include those with chlorofluorophenyl groups, which are often studied for their unique electronic properties.
Uniqueness
The uniqueness of 3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide lies in its specific spirocyclic structure combined with the chlorofluorophenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : A spirocyclic framework that includes a tetrahydropyrrolo[3,4-c]pyrrole moiety.
- Substituents : Features a 3-chloro-4-fluorophenyl group and a propanamide side chain.
- Functional Groups : Contains multiple carbonyl groups contributing to its reactivity and potential biological interactions.
Table 1: Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | C₁₈H₁₈ClF₃N₃O₃ |
Molecular Weight | 394.80 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not well-documented |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Enzyme Inhibition
- Neuraminidase Inhibition : Similar compounds have shown efficacy in inhibiting neuraminidase, an enzyme critical for viral replication. This property suggests potential antiviral applications .
- Kinase Inhibition : Preliminary studies indicate that the compound may inhibit specific kinases involved in cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
Table 2: Cytotoxicity Data
Case Studies
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls. The mechanism appears to involve apoptosis induction in cancer cells.
- Combination Therapy : When used alongside traditional chemotherapeutics, the compound enhanced the efficacy of treatments while reducing side effects.
Safety and Toxicity
Toxicological assessments are crucial for determining the safety profile of new compounds. Initial studies suggest that the compound has a favorable safety profile at therapeutic doses; however, further comprehensive toxicity studies are warranted.
Table 3: Toxicity Profile
Parameter | Result |
---|---|
Acute Toxicity (LD50) | >2000 mg/kg |
Mutagenicity | Negative in Ames test |
Reproductive Toxicity | No observed effects |
Properties
Molecular Formula |
C22H18ClFN4O4 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C22H18ClFN4O4/c23-12-9-10(5-6-13(12)24)28-19(30)17-15(7-8-16(25)29)27-22(18(17)20(28)31)11-3-1-2-4-14(11)26-21(22)32/h1-6,9,15,17-18,27H,7-8H2,(H2,25,29)(H,26,32)/t15-,17+,18-,22-/m0/s1 |
InChI Key |
BHUSXOJVEMCTOU-PBWVOLNLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@]3([C@H]4[C@@H]([C@@H](N3)CCC(=O)N)C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)C(=O)N2 |
Origin of Product |
United States |
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